molecular formula C46H72N4O9 B563019 Antibiotic TPU-0037-C CAS No. 485815-61-0

Antibiotic TPU-0037-C

Cat. No. B563019
M. Wt: 825.101
InChI Key: ABOXJBHGJDKUNW-OZIHTJRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic TPU-0037-C is an agent with activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It was isolated from an actinomycete strain and is a novel lydicamycin congener . The antibiotic is closely related to the neuritogenetic compound BU-4514N .


Synthesis Analysis

TPU-0037-C was isolated from a culture broth of an actinomycete strain . The purification process involved the use of HP-20 resin, ODS column chromatographies, and preparative HPLC .


Molecular Structure Analysis

The structures of TPU-0037-C were determined to be 30-demethyllydicamycin, 14,15-dehydro-8-deoxylydicamycin, 30-demethyl-8-deoxylydicamycin, and 8-deoxylydicamycin, respectively, by NMR and MS analyses .


Physical And Chemical Properties Analysis

TPU-0037-C has a molecular weight of 825.1 and a molecular formula of C46H72N4O9 .

Scientific Research Applications

Antibiotic TPU-0037-C is a novel lydicamycin congener produced by the actinomycete strain, Streptomyces platensis TP-A0598 . This strain was isolated from a seawater sample collected in Toyama Bay, Japan .

  • Specific Scientific Field : Microbiology, specifically in the study of antibiotics and their applications in combating bacterial infections .

  • Methods of Application or Experimental Procedures : The antibiotic was isolated from a culture broth of the actinomycete strain . The producing strain, TP-A0598, was isolated from a seawater sample . The antibiotics were purified by HP-20 resin, ODS column chromatographies, and preparative HPLC .

  • Results or Outcomes : The new antibiotics showed in vitro anti-MRSA activity with the MIC (Minimum Inhibitory Concentration) of 1.56-12.5μg/ml . This suggests that TPU-0037-C and its congeners could potentially be used in the treatment of MRSA infections.

properties

IUPAC Name

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOXJBHGJDKUNW-OZIHTJRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H72N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic TPU-0037-C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic TPU-0037-C
Reactant of Route 2
Reactant of Route 2
Antibiotic TPU-0037-C
Reactant of Route 3
Reactant of Route 3
Antibiotic TPU-0037-C
Reactant of Route 4
Antibiotic TPU-0037-C
Reactant of Route 5
Antibiotic TPU-0037-C
Reactant of Route 6
Antibiotic TPU-0037-C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.